![molecular formula C22H21N3O4 B2397985 (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone CAS No. 1172555-91-7](/img/structure/B2397985.png)
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone
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Description
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds with complex structures, including those featuring benzoxazole, oxadiazole, and piperidine moieties, are synthesized and characterized for their structural properties. For instance, a study by Karthik et al. (2021) focused on the synthesis and characterization of a compound involving piperidine and oxadiazole groups, detailing its thermal, optical, etching, and structural properties. The study utilized single-crystal X-ray diffraction, spectroscopic techniques, and theoretical calculations, including density functional theory (DFT), to elucidate the compound's structure and interactions (Karthik et al., 2021).
Antimicrobial Activity
Research on derivatives of piperidine and oxadiazole has also explored their potential antimicrobial activities. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, incorporating oxadiazole and piperazine structures, and tested their antimicrobial efficacy. This work underscores the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antiproliferative Activity
The antiproliferative properties of compounds containing benzoxazole, piperidine, and other heterocyclic structures have been investigated, suggesting their application in cancer research. Prasad et al. (2018) synthesized a novel heterocyclic compound and evaluated its antiproliferative activity, contributing to the development of new therapeutic agents (Prasad et al., 2018).
Chemical Interactions and Theoretical Studies
The interaction of similar compounds with biological receptors and their theoretical modeling provide insights into drug design and molecular interactions. Shim et al. (2002) discussed the molecular interaction of a piperidine-based antagonist with the cannabinoid receptor, employing conformational analysis and pharmacophore models. This research illustrates the importance of structural and electronic properties in understanding receptor-ligand interactions (Shim et al., 2002).
properties
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-14-4-2-5-16(10-14)22(26)25-9-3-6-17(12-25)21-24-23-20(29-21)15-7-8-18-19(11-15)28-13-27-18/h2,4-5,7-8,10-11,17H,3,6,9,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEOMMRUFWPPFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone |
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